N-[(4-Chlorophenyl)methyl]sulfamoyl chloride
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Overview
Description
N-[(4-Chlorophenyl)methyl]sulfamoyl chloride is an organic compound with the molecular formula C7H7Cl2NO2S It is a sulfonamide derivative that contains a chlorophenyl group attached to a sulfamoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]sulfamoyl chloride typically involves the reaction of 4-chlorobenzylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chlorobenzylamine+Chlorosulfonic acid→N-[(4-Chlorophenyl)methyl]sulfamoyl chloride
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include additional steps such as solvent extraction and distillation to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]sulfamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized products.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Various sulfonamide derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfonic acids or other oxidized products.
Reduction Reactions: Amines or other reduced products.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]sulfamoyl chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]sulfamoyl chloride involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)methyl]sulfonamide
- N-[(4-Chlorophenyl)methyl]sulfonyl chloride
- N-[(4-Chlorophenyl)methyl]sulfonic acid
Uniqueness
N-[(4-Chlorophenyl)methyl]sulfamoyl chloride is unique due to its specific combination of a chlorophenyl group and a sulfamoyl chloride moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity and potency in its interactions with biological targets.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c8-7-3-1-6(2-4-7)5-10-13(9,11)12/h1-4,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFCWPUSPYYCJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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